molecular formula C11H18F2O B15298854 3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal

3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal

Cat. No.: B15298854
M. Wt: 204.26 g/mol
InChI Key: UBTCVJWLOZRZQM-UHFFFAOYSA-N
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Description

3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a dimethylpropanal moiety

Preparation Methods

One common synthetic route includes the reaction of 4,4-difluorocyclohexyl hydrazine hydrochloride with a suitable aldehyde under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluorocyclohexyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The difluorocyclohexyl group is known to influence the compound’s binding affinity and selectivity towards certain enzymes and receptors. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with target proteins .

Comparison with Similar Compounds

3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal can be compared with other similar compounds, such as:

  • 3-(4,4-Difluorocyclohexyl)aniline
  • 4,4-Difluorocyclohexanemethanol
  • Ethyl 3-(4,4-difluorocyclohexyl)alaninate

These compounds share the difluorocyclohexyl group but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific combination of the difluorocyclohexyl and dimethylpropanal moieties, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H18F2O

Molecular Weight

204.26 g/mol

IUPAC Name

3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanal

InChI

InChI=1S/C11H18F2O/c1-10(2,8-14)7-9-3-5-11(12,13)6-4-9/h8-9H,3-7H2,1-2H3

InChI Key

UBTCVJWLOZRZQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCC(CC1)(F)F)C=O

Origin of Product

United States

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